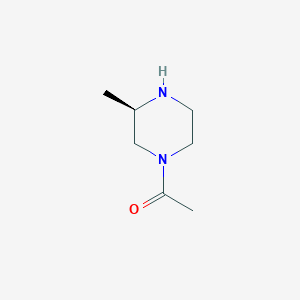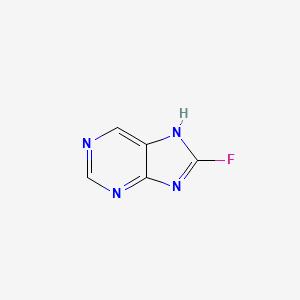
N-(2-Fluoroethyl)aziridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluoroethyl)aziridine-1-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. It contains an aziridine ring, which is a three-membered nitrogen-containing ring, and a fluoroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Fluoroethyl)aziridine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2-fluoroethylamine with aziridine-1-carboxylic acid. The reaction typically requires a catalyst and proceeds under mild conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoroethyl)aziridine-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, amines, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with amines can yield substituted amides, while reaction with thiols can produce thioethers .
Scientific Research Applications
N-(2-Fluoroethyl)aziridine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Fluoroethyl)aziridine-1-carboxamide involves its interaction with specific molecular targets. The aziridine ring’s high strain energy makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modify biomolecules, potentially affecting their function and activity . The fluoroethyl group can also participate in interactions with biological targets, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)aziridine-1-carboxamide: Similar in structure but contains a chloroethyl group instead of a fluoroethyl group.
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring but differ in the substituents attached to the ring.
Uniqueness
N-(2-Fluoroethyl)aziridine-1-carboxamide is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluoroethyl group enhances the compound’s reactivity and potential for use in radiopharmaceutical applications .
Properties
Molecular Formula |
C5H9FN2O |
|---|---|
Molecular Weight |
132.14 g/mol |
IUPAC Name |
N-(2-fluoroethyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C5H9FN2O/c6-1-2-7-5(9)8-3-4-8/h1-4H2,(H,7,9) |
InChI Key |
HVWFLGMQVGVMJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)NCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


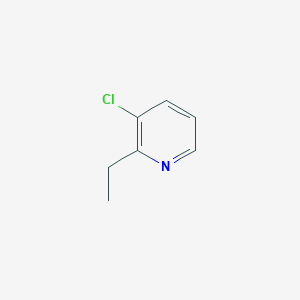
![Imidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B15072596.png)

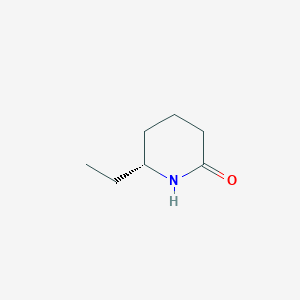
![6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B15072618.png)
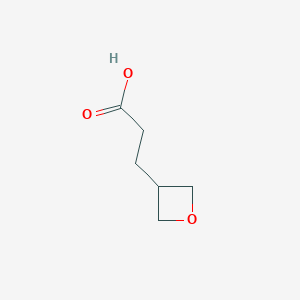
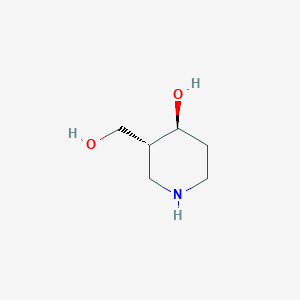
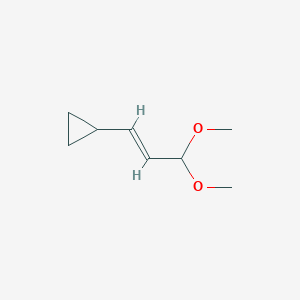
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15072635.png)
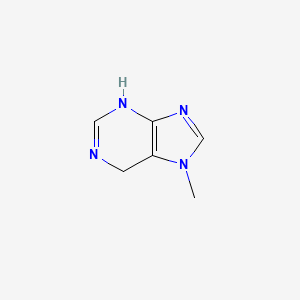
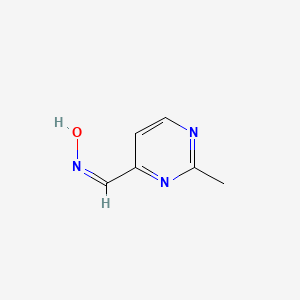
![2-Amino-3,6,7,7a-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B15072657.png)
